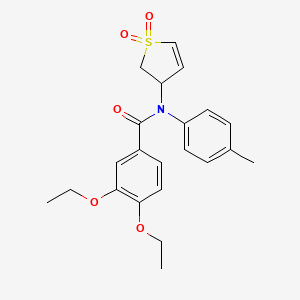![molecular formula C25H21N5O3S B2557475 3-(4-metoxifenil)-N-(4-(metiltio)bencil)-5-oxo-4,5-dihidro-[1,2,3]triazolo[1,5-a]quinazolina-8-carboxamida CAS No. 1031625-02-1](/img/no-structure.png)
3-(4-metoxifenil)-N-(4-(metiltio)bencil)-5-oxo-4,5-dihidro-[1,2,3]triazolo[1,5-a]quinazolina-8-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a novel triazole-pyrimidine hybrid . It’s part of a series of compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions. The compounds were synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with 2-, 3- and 4-methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include acylation and cyclization . The synthesized compounds were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-(methylthio)benzylamine with 3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(methylthio)benzylamine", "3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride" ], "Reaction": [ "Add 4-(methylthio)benzylamine to a solution of 3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride in a suitable solvent such as dichloromethane or acetonitrile.", "Add a base such as triethylamine or sodium carbonate to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |
Número CAS |
1031625-02-1 |
Fórmula molecular |
C25H21N5O3S |
Peso molecular |
471.54 |
Nombre IUPAC |
3-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3S/c1-33-18-8-5-16(6-9-18)22-23-27-25(32)20-12-7-17(13-21(20)30(23)29-28-22)24(31)26-14-15-3-10-19(34-2)11-4-15/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)




![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)

